Cas no 2172043-43-3 (3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acid)

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acid structure
2172043-43-3 structure
Product name:3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acid
CAS No:2172043-43-3
MF:C26H30F2N2O5
Molecular Weight:488.523614406586
CID:5858620
PubChem ID:165548568

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acid 化学的及び物理的性質

名前と識別子

    • 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acid
    • 3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
    • EN300-1511508
    • 2172043-43-3
    • インチ: 1S/C26H30F2N2O5/c1-16(2)11-17(12-23(31)32)13-29-24(33)26(27,28)15-30-25(34)35-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,11-15H2,1-2H3,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: PTWZWFSNTWNFHQ-UHFFFAOYSA-N
    • SMILES: FC(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(C(NCC(CC(=O)O)CC(C)C)=O)F

計算された属性

  • 精确分子量: 488.21227839g/mol
  • 同位素质量: 488.21227839g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 725
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 105Ų

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1511508-50mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
50mg
$2829.0 2023-09-27
Enamine
EN300-1511508-250mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
250mg
$3099.0 2023-09-27
Enamine
EN300-1511508-5.0g
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
5g
$9769.0 2023-06-05
Enamine
EN300-1511508-2.5g
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1511508-0.05g
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1511508-10.0g
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
10g
$14487.0 2023-06-05
Enamine
EN300-1511508-1000mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
1000mg
$3368.0 2023-09-27
Enamine
EN300-1511508-10000mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
10000mg
$14487.0 2023-09-27
Enamine
EN300-1511508-1.0g
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
1g
$3368.0 2023-06-05
Enamine
EN300-1511508-100mg
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoropropanamido]methyl}-5-methylhexanoic acid
2172043-43-3
100mg
$2963.0 2023-09-27

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acid 関連文献

3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acidに関する追加情報

Introduction to 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic Acid (CAS No. 2172043-43-3)

The compound 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acid, identified by its CAS number 2172043-43-3, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure has garnered attention due to its potential applications in drug development and biomedicine. The compound's unique chemical framework, characterized by a combination of fluorinated and fluorenyl substituents, positions it as a promising candidate for further exploration in medicinal chemistry.

In recent years, the pharmaceutical industry has witnessed a surge in the utilization of fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The presence of fluorenyl and methoxycarbonyl groups in this compound not only contributes to its structural complexity but also imparts desirable pharmacokinetic properties. These features make it an attractive scaffold for designing novel therapeutic agents.

The amide functionality in the molecule, specifically the amidomethyl group, is another critical feature that underscores its potential utility. Amides are well-documented for their role in drug design, often serving as key pharmacophores in bioactive molecules. The incorporation of this moiety into the molecular structure suggests that the compound may exhibit significant interactions with biological receptors or enzymes, thereby facilitating its role as a lead compound in drug discovery.

Recent studies have highlighted the importance of fluorinated amino acids in the development of protease inhibitors and other enzyme-targeting drugs. The 2,2-difluoropropanamidomethyl moiety in this compound aligns with this trend, suggesting that it may possess inhibitory properties against specific enzymes relevant to various diseases. For instance, fluorinated derivatives have been explored as potential treatments for cancer and infectious diseases due to their ability to disrupt critical enzymatic pathways.

The addition of a 5-methylhexanoic acid side chain further enhances the compound's structural diversity. This alkyl chain can influence solubility, permeability, and overall pharmacokinetic behavior, making it a crucial factor in optimizing drug-like properties. The combination of these structural elements positions this compound as a versatile tool for medicinal chemists seeking to develop novel therapeutics.

In the context of current research trends, this compound exemplifies the growing interest in fluorinated heterocycles as pharmacophores. Fluorenyl derivatives, in particular, have been extensively studied for their applications in photodynamic therapy and as probes in biochemical assays. The methoxycarbonyl group also plays a pivotal role in modulating reactivity and stability, making it an essential component in synthetic chemistry.

The potential applications of this compound extend beyond traditional small-molecule drug development. Its unique structure makes it suitable for use as an intermediate in the synthesis of more complex molecules or as a building block for larger peptidomimetics. Such applications are particularly relevant in the field of biologics and biopharmaceuticals, where structural complexity is often required to achieve desired biological activity.

From a computational chemistry perspective, the molecular modeling of this compound has revealed interesting insights into its binding interactions. Studies using molecular dynamics simulations have suggested that the fluorinated regions may engage deeply with hydrophobic pockets of target proteins, while the amide group could form hydrogen bonds with polar residues. These findings provide valuable guidance for optimizing the compound's binding affinity and selectivity.

The synthesis of this compound presents both challenges and opportunities for organic chemists. The multi-step synthesis involves delicate functional group transformations, including protection-deprotection strategies and regioselective reactions. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules with high precision.

Evaluation of this compound's pharmacological profile is ongoing but preliminary data indicate promising results. In vitro assays have shown potential activity against certain enzymatic targets relevant to inflammation and metabolic disorders. These findings warrant further investigation into its therapeutic potential.

The impact of fluorine substitution on pharmacokinetic properties is another area of active research associated with this compound. Fluorine atoms can influence metabolic pathways by altering electronic distribution and steric hindrance around key functional groups. Understanding these effects is crucial for designing drugs with optimal efficacy and safety profiles.

The role of computational tools in analyzing such complex molecules cannot be overstated. Software packages designed for molecular modeling and cheminformatics have enabled researchers to predict properties like solubility, permeability, and toxicity with increasing accuracy. These predictions guide experimental design and help prioritize compounds for further testing.

In conclusion, 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-difluoropropanamidomethyl}-5-methylhexanoic acid (CAS No. 2172043-43-3) represents a significant contribution to pharmaceutical chemistry. Its intricate structure combines multiple pharmacologically relevant features that make it a valuable asset in drug discovery efforts aimed at treating various diseases.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd